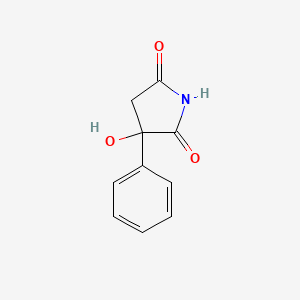

3-Hydroxy-3-phenylpyrrolidine-2,5-dione

描述

属性

CAS 编号 |

61837-64-7 |

|---|---|

分子式 |

C10H9NO3 |

分子量 |

191.18 g/mol |

IUPAC 名称 |

3-hydroxy-3-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H9NO3/c12-8-6-10(14,9(13)11-8)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,11,12,13) |

InChI 键 |

DIUYJXUOFZTJDX-UHFFFAOYSA-N |

规范 SMILES |

C1C(=O)NC(=O)C1(C2=CC=CC=C2)O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparisons with Analogous Compounds

Pyrrolidine-2,5-dione Derivatives

a. 1-Benzyl-3-phenylpyrrolidine-2,5-dione

- Structure : Substituted with a benzyl group at position 1 and phenyl at position 3.

- Properties: Higher molecular weight (293.3 g/mol) and lower solubility due to non-polar substituents .

b. 3-(4'-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

- Structure: Features an ethyl group and 4-aminophenyl substituent at position 3.

- Properties: Molecular weight 218.25 g/mol; the amino group increases polarity, enhancing solubility compared to phenyl analogs .

- Activity : Possible receptor affinity, though specific targets remain uncharacterized.

c. 1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione

Piperazine-2,5-dione Derivatives

- Structure : Six-membered diketopiperazine ring (e.g., (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione) .

- Properties : Larger ring size (300.3 g/mol) reduces ring strain and alters conformational flexibility.

- Activity : Antiviral effects against H1N1 (IC50 28.9 μM), suggesting ring size influences target specificity .

Linear Diketones (Curcumin Analogs)

- Structure : Linear heptadiene-3,5-diones (e.g., tetrahydrocurcumin) with β-diketone pharmacophores .

- Properties : Susceptible to rapid metabolism; cyclic diketones like pyrrolidine-2,5-dione may offer greater stability.

- Activity : DNMT1 inhibition, though poor bioavailability limits therapeutic utility .

Comparative Data Table

*Inferred from structural analogs with 5-HT1A/SERT activity .

Key Research Findings

Ring Size and Bioactivity : Piperazine-2,5-diones (six-membered) exhibit antiviral activity, whereas pyrrolidine-2,5-diones (five-membered) are linked to CNS targets, suggesting ring size directs target selectivity .

Substituent Effects : Polar groups (e.g., -OH, -NH2) enhance solubility and bioavailability. For example, this compound’s hydroxy group may improve pharmacokinetics over alkylated analogs .

Stability : Cyclic diketones (e.g., pyrrolidine-2,5-diones) are metabolically more stable than linear β-diketones like curcumin analogs, which suffer from rapid degradation .

常见问题

Q. What are the key synthetic pathways for 3-Hydroxy-3-phenylpyrrolidine-2,5-dione?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Nucleophilic substitution : Introduction of phenyl or hydroxyl groups via reactions with aryl halides or alcohols under basic conditions.

- Cyclization : Formation of the pyrrolidine-2,5-dione core using dehydrating agents like acetic anhydride or phosphorus oxychloride.

- Oxidation/Reduction : Adjustment of functional groups using reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction).

Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like over-oxidized derivatives or incomplete cyclization .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions in the solid state.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

For example, NMR peaks near δ 4.5–5.0 ppm indicate hydroxyl protons, while aromatic protons appear at δ 7.0–7.5 ppm .

Q. What are the stability considerations for this compound under experimental conditions?

Stability depends on:

- pH : The lactam ring may hydrolyze under strongly acidic or alkaline conditions.

- Temperature : Decomposition occurs above 150°C, necessitating low-temperature storage.

- Light Sensitivity : UV exposure can degrade the phenyl moiety; amber vials are recommended.

Pre-experiment stability assays (e.g., HPLC monitoring over 24 hours) are critical for reliable results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require:

- Derivatization : Synthesizing analogs with modified substituents (e.g., halogenation, methoxy groups) to assess bioactivity trends.

- Biological Assays : In vitro testing (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock, Schrödinger) to correlate structural features with activity.

For example, adding electron-withdrawing groups (e.g., -NO) to the phenyl ring enhances binding to hydrophobic enzyme pockets .

Q. How to resolve contradictions in spectral data for derivatives?

Common issues include:

- Signal Overlap in NMR : Use 2D techniques (COSY, HSQC) to differentiate protons in crowded regions.

- Tautomerism : Dynamic NMR or variable-temperature studies can identify equilibrium states of keto-enol tautomers.

- Crystallization Artifacts : Compare X-ray data with computational models (DFT) to confirm molecular geometry .

Q. What methodologies are used to study interactions with biological targets?

Advanced approaches include:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k, k) with immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution.

For neurological targets (e.g., NMDA receptors), patch-clamp electrophysiology assesses functional modulation .

Q. How can computational modeling optimize reaction design for novel derivatives?

Strategies involve:

- Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate transition states and intermediates.

- Machine Learning : Training models on existing reaction databases (e.g., Reaxys) to predict yields and side products.

- Solvent Optimization : COSMO-RS calculations screen solvents for improved solubility and reaction efficiency .

Q. What experimental designs are effective for optimizing synthesis conditions?

Use factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables:

- Factors : Temperature, catalyst loading, solvent polarity.

- Responses : Yield, purity, reaction time.

Statistical software (Minitab, JMP) identifies optimal conditions and interaction effects. For example, a 3 factorial design might reveal that higher temperatures reduce reaction time but increase impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。